2-(3,5-Dimethyl-1H-pyrazol-1-YL)-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-YL)-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide typically involves the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate hydrazide derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-YL)-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-YL)-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyridine
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-1-YL)-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazole ring with an acetohydrazide moiety makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C17H22N4O |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H22N4O/c1-12(2)16-7-5-15(6-8-16)10-18-19-17(22)11-21-14(4)9-13(3)20-21/h5-10,12H,11H2,1-4H3,(H,19,22)/b18-10+ |
InChI Key |
HXMHWLCPWGOVJQ-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC(=NN1CC(=O)N/N=C/C2=CC=C(C=C2)C(C)C)C |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN=CC2=CC=C(C=C2)C(C)C)C |
Origin of Product |
United States |
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